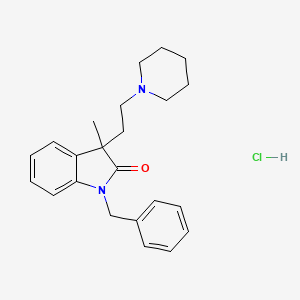
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride is a synthetic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.
準備方法
The synthesis of 1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride typically involves multiple steps, including the formation of the indolinone core and subsequent functionalization. One common synthetic route includes:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Functionalization: The indolinone core is then functionalized by introducing the benzyl and piperidinyl groups through nucleophilic substitution or other suitable reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indolinone core or the benzyl and piperidinyl moieties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride can be compared with other indolinone derivatives, such as:
1-Benzyl-3-methyl-2-indolinone: Lacks the piperidinyl group, which may result in different biological activities and properties.
3-Methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone: Lacks the benzyl group, which may affect its solubility and stability.
1-Benzyl-2-indolinone: Lacks both the methyl and piperidinyl groups, leading to distinct chemical and biological characteristics.
特性
CAS番号 |
34943-96-9 |
|---|---|
分子式 |
C23H29ClN2O |
分子量 |
384.9 g/mol |
IUPAC名 |
1-benzyl-3-methyl-3-(2-piperidin-1-ylethyl)indol-2-one;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-23(14-17-24-15-8-3-9-16-24)20-12-6-7-13-21(20)25(22(23)26)18-19-10-4-2-5-11-19;/h2,4-7,10-13H,3,8-9,14-18H2,1H3;1H |
InChIキー |
ZHRHAHKNPHKXNL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CCN4CCCCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



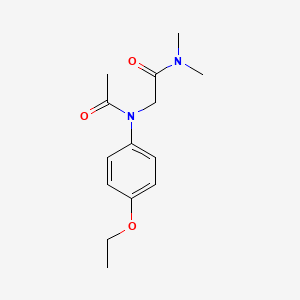
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)
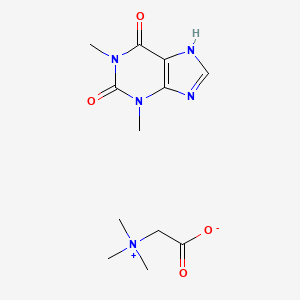
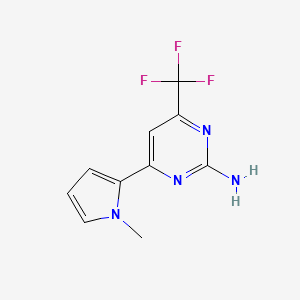
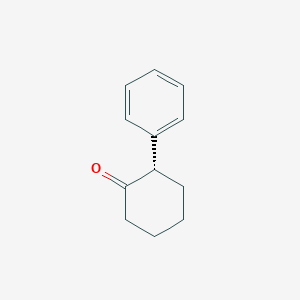
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
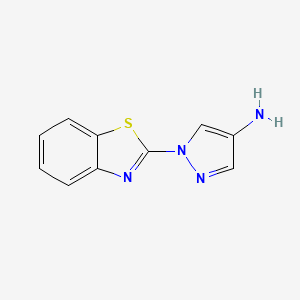
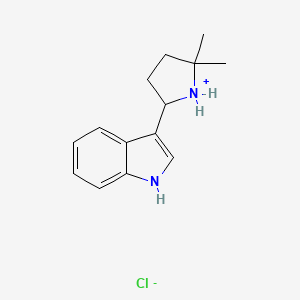
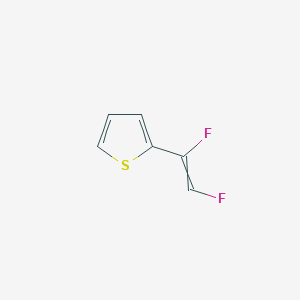
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)


